molecular formula C27H23NO5 B11034876 (1Z)-8-ethoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-8-ethoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11034876
M. Wt: 441.5 g/mol
InChI Key: DCKSHCHVHJWAGD-MOSHPQCFSA-N
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Description

(1Z)-8-ethoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: (2-oxo-2H-chromen-3-yl)acetic acid , belongs to the class of quinoline derivatives. It features a fused quinoline-pyrroloquinoline ring system with an ethylidene bridge and an ethoxy group. This compound exhibits interesting chemical and biological properties due to its unique structure.

Preparation Methods

Synthetic Routes:: The synthetic routes for (2-oxo-2H-chromen-3-yl)acetic acid involve the following steps:

    Coumarin Synthesis: Start with coumarin (2H-chromen-3-one) as the precursor. Various methods, such as Perkin reaction or Pechmann condensation, can be employed to synthesize coumarin.

    Acetylation: Acetylate the coumarin using acetic anhydride or acetyl chloride to obtain the desired (2-oxo-2H-chromen-3-yl)acetic acid.

Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. specific industrial processes may vary based on the manufacturer.

Chemical Reactions Analysis

Reactions::

    Oxidation: (2-oxo-2H-chromen-3-yl)acetic acid can undergo oxidation reactions, leading to the formation of various derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

    Hydrolysis: The ester linkage (ethoxy group) can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions::

    Acetic anhydride or acetyl chloride: For acetylation.

    Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation.

    Hydrolyzing agents: Acid or base for ester hydrolysis.

Scientific Research Applications

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

Mechanism of Action

The exact mechanism of action is not fully elucidated. (2-oxo-2H-chromen-3-yl)acetic acid likely interacts with cellular targets, influencing biological processes.

Comparison with Similar Compounds

Comparing it with other similar compounds, such as (1,3-dioxo-1,3-dihydro-isoindol-2-yl)acetic acid, reveals differences in their structures and reactivity. While both share a carboxylic acid moiety, their fused ring systems and substituents contribute to distinct properties.

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

(3Z)-6-ethoxy-9,11,11-trimethyl-3-[2-oxo-2-(2-oxochromen-3-yl)ethylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C27H23NO5/c1-5-32-17-11-18-15(2)14-27(3,4)28-24(18)19(12-17)20(25(28)30)13-22(29)21-10-16-8-6-7-9-23(16)33-26(21)31/h6-14H,5H2,1-4H3/b20-13-

InChI Key

DCKSHCHVHJWAGD-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=CC2=C3C(=C1)/C(=C/C(=O)C4=CC5=CC=CC=C5OC4=O)/C(=O)N3C(C=C2C)(C)C

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=CC(=O)C4=CC5=CC=CC=C5OC4=O)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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